2-Cyano-5-hydroxypyridine

Solubility Formulation Medicinal Chemistry

Procure high-purity 2-Cyano-5-hydroxypyridine (≥98%) with specific regioisomerism at the 2- and 5-positions. This building block offers a distinct LogP (0.42) and TPSA (56.91 Ų) for controlled properties. Its unique 5-hydroxy pattern is validated for pyridone scaffold synthesis, delivering a 92% yield improvement in remdesivir analog development. Ideal for medicinal chemistry and agrochemical manufacturing workflows where precise regiospecificity prevents costly isomer substitution errors.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 86869-14-9
Cat. No. B1592082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-hydroxypyridine
CAS86869-14-9
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)C#N
InChIInChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H
InChIKeyYUEKWNYGXNDQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-5-hydroxypyridine (CAS 86869-14-9): Chemical Identity and Core Properties for Procurement Decisions


2-Cyano-5-hydroxypyridine (CAS 86869-14-9), also known as 5-hydroxypicolinonitrile, is a heteroaromatic building block comprising a pyridine ring substituted with a cyano group at the 2-position and a hydroxyl group at the 5-position . This regiospecific arrangement confers distinct physicochemical properties, including a topological polar surface area of 56.91 Ų and a consensus Log Po/w of 0.42 . As a member of the cyanohydroxypyridine family, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the precise positioning of the nitrile and hydroxyl functionalities dictates downstream reactivity and biological target engagement .

Why Generic Substitution of 2-Cyano-5-hydroxypyridine Fails: Regioisomer-Dependent Solubility and Reactivity


Cyanohydroxypyridine isomers, while sharing the same molecular formula (C₆H₄N₂O) and molecular weight (120.11 g/mol), cannot be interchangeably substituted in research or industrial workflows. The position of the hydroxyl group relative to the ring nitrogen and the cyano group profoundly impacts both physical properties—such as aqueous solubility—and chemical reactivity [1]. Even small changes in regioisomerism can lead to drastically different performance in synthetic transformations, including cyclization reactions to form pyridone scaffolds or in biological assays where binding affinity is sensitive to the exact spatial orientation of hydrogen-bond donors and acceptors [2]. The quantitative evidence presented below confirms that 2-cyano-5-hydroxypyridine possesses distinct, measurable attributes that directly inform its suitability for specific applications, rendering in-class substitution scientifically and economically unsound.

Quantitative Differentiation of 2-Cyano-5-hydroxypyridine (CAS 86869-14-9) Against Key Regioisomers and Analogs


Aqueous Solubility: 2-Cyano-5-hydroxypyridine vs. 2-Cyano-3-hydroxypyridine

2-Cyano-5-hydroxypyridine exhibits markedly lower aqueous solubility compared to its 3-hydroxy regioisomer, a critical parameter for reaction medium selection and biological assay design. While 2-cyano-3-hydroxypyridine displays a water solubility of 66 g/L at 20 °C [1], 2-cyano-5-hydroxypyridine is measured at only 4.52 mg/mL (4.52 g/L) .

Solubility Formulation Medicinal Chemistry Physicochemical Property

Acid Dissociation Constant (pKa): 2-Cyano-5-hydroxypyridine vs. 2-Cyano-3-hydroxypyridine

The acid dissociation constant (pKa) of the phenolic hydroxyl group differs significantly between regioisomers, affecting protonation state and hydrogen-bonding capacity at physiological and reaction pH. 2-Cyano-5-hydroxypyridine is reported with a pKa of 7.973 [1], whereas 2-cyano-3-hydroxypyridine is predicted to have a pKa of approximately 3.2 .

pKa Acid-Base Chemistry Ionization Reactivity

Synthetic Yield in Pyridone Scaffold Construction: 2-Cyano-5-hydroxypyridine as a Superior Precursor

The regiospecific placement of the hydroxyl group at the 5-position facilitates a more efficient cyclization to form the corresponding pyridone scaffold, a critical pharmacophore in numerous drug candidates. While direct comparative yields for all regioisomers under identical conditions are not uniformly reported, 2-cyano-5-hydroxypyridine has been demonstrated to enable a 92% yield improvement in the synthesis of a remdesivir analog compared to alternative intermediates [1].

Synthetic Yield Pyridone Cyclization Drug Discovery

Commercially Available Purity Grades: 2-Cyano-5-hydroxypyridine vs. Regioisomeric Analogs

The purity specifications available from commercial suppliers reflect both synthetic accessibility and market demand for specific regioisomers. 2-Cyano-5-hydroxypyridine is routinely offered at 98% purity or higher by multiple vendors , whereas regioisomers such as 2-cyano-4-hydroxypyridine are typically available only at 96% purity and 2-cyano-6-hydroxypyridine at 95% purity [1].

Purity Quality Control Procurement Supply Chain

Optimal Application Scenarios for 2-Cyano-5-hydroxypyridine (CAS 86869-14-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Pyridone-Containing Drug Candidates

The unique 5-hydroxy substitution pattern of 2-cyano-5-hydroxypyridine is optimally suited for the construction of pyridone scaffolds, a privileged structure in drug discovery. The 92% yield improvement observed in remdesivir analog synthesis [1] underscores its value in antiviral drug development. Its lower aqueous solubility (4.52 mg/mL) may also be advantageous for designing compounds with controlled bioavailability.

Biological Assay Development: Targeted Enzyme Inhibition Studies

The distinct pKa of 7.973 [1] ensures that 2-cyano-5-hydroxypyridine remains neutral under physiological pH, which is critical for accurate assessment of binding affinity and inhibition constants in enzymatic assays. This property makes it a reliable fragment or building block for hit-to-lead optimization campaigns targeting enzymes where the hydroxyl group's hydrogen-bonding capacity is essential.

Agrochemical Intermediate Synthesis

The high commercial purity (≥98%) and regiospecific functionalization of 2-cyano-5-hydroxypyridine make it a robust starting material for the development of novel pesticides and herbicides. Its well-defined reactivity profile minimizes byproduct formation, leading to higher yields and lower purification costs in large-scale agrochemical manufacturing processes.

Coordination Chemistry and Catalysis

The dual functionality of a nitrile and a hydroxyl group positioned for optimal chelation geometry makes 2-cyano-5-hydroxypyridine a valuable ligand for transition metal catalysis. The combination of a moderate Log P (0.42) and specific pKa allows for tunable solubility and metal-binding properties in both organic and aqueous reaction media.

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